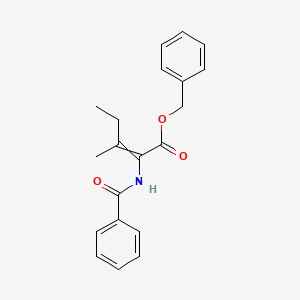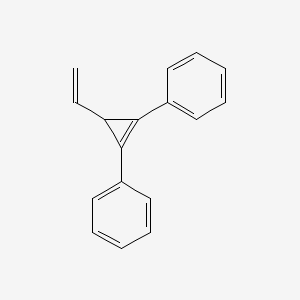![molecular formula C16H20O B14507013 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one CAS No. 64872-47-5](/img/structure/B14507013.png)
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure features a phenyl group attached to a bicyclo[2.2.2]octane ring, which is further connected to an ethanone group.
Métodos De Preparación
The synthesis of 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one typically involves several steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with a phenyl group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently .
Análisis De Reacciones Químicas
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .
Comparación Con Compuestos Similares
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one can be compared with other similar compounds, such as:
4-Phenylbicyclo[2.2.2]octan-1-ol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical properties and reactivity.
1-(Bicyclo[2.2.2]octan-1-yl)ethan-1-one:
Propiedades
Número CAS |
64872-47-5 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-(4-phenyl-1-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C16H20O/c1-13(17)15-7-10-16(11-8-15,12-9-15)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Clave InChI |
JFPJBNUPCWGLIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)

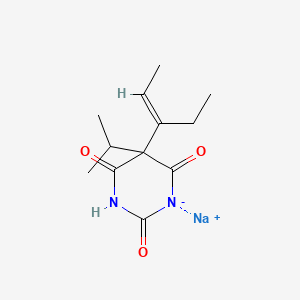
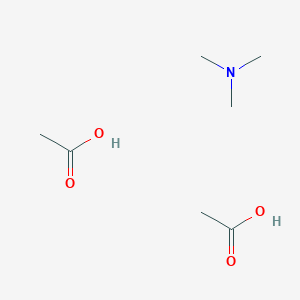
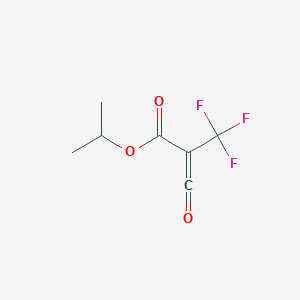
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
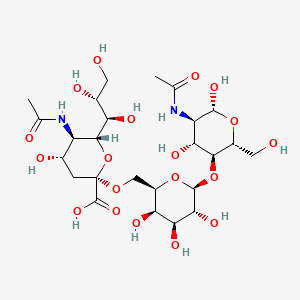
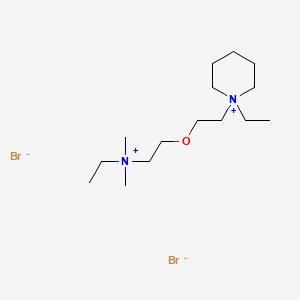
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
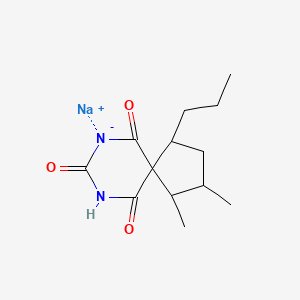
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
